molecular formula C13H18N2O B2710697 1-(3,5-Dimethylbenzoyl)piperazine CAS No. 923163-82-0

1-(3,5-Dimethylbenzoyl)piperazine

Cat. No. B2710697
CAS RN: 923163-82-0
M. Wt: 218.3
InChI Key: BXUYOVDONWPZGB-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylbenzoyl)piperazine is an organic compound with the empirical formula C13H18N2O . It has a molecular weight of 218.29 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethylbenzoyl)piperazine consists of a total of 35 bonds; 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

1-(3,5-Dimethylbenzoyl)piperazine has a molecular weight of 218.29 . The IUPAC name for this compound is 1-(3,5-dimethylbenzoyl)piperazine . The InChI code is 1S/C13H18N2O/c1-10-7-11(2)9-12(8-10)13(16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3 .

Scientific Research Applications

  • Antibacterial and Cytotoxic Activities : A study by Mekky and Sanad (2020) in "Bioorganic Chemistry" described the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds demonstrated significant in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. Particularly, certain compounds showed effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in performance (Mekky & Sanad, 2020).

  • Antimicrobial Studies : Rajkumar, Kamaraj, and Krishnasamy (2014) in the "Journal of Saudi Chemical Society" synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds were screened for in vitro antimicrobial studies, with several showing excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

  • Anticancer Evaluation : Turov (2020) in "Ukr. Bioorg. Acta" studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, which included compounds with a piperazine substituent. These compounds were evaluated in vitro on various cancer cell lines, showing significant anticancer activities (Turov, 2020).

  • Synthesis and Bioactivity in HIV-1 Treatment : Romero et al. (1994) in "Journal of Medicinal Chemistry" researched the synthesis and bioactivity of bis(heteroaryl)piperazines, a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. This study highlighted the potential of these compounds in clinical evaluation for HIV-1 treatment (Romero et al., 1994).

  • Pharmacological Effects in Major Depressive Disorder : Mørk et al. (2012) in the "Journal of Pharmacology and Experimental Therapeutics" discussed the pharmacological effects of Lu AA21004, a novel multimodal compound, for the treatment of major depressive disorder. The compound was found to interact with various serotonin receptors, demonstrating potential as an antidepressant and anxiolytic (Mørk et al., 2012).

Mechanism of Action

While the exact mechanism of action for 1-(3,5-Dimethylbenzoyl)piperazine is not known, it’s worth noting that piperazine, a similar compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(3,5-dimethylphenyl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-7-11(2)9-12(8-10)13(16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUYOVDONWPZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylbenzoyl)piperazine

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